molecular formula C7H8Cl3NO B1265956 6-Amino-2,4-dichloro-3-methylphenol hydrochloride CAS No. 39549-31-0

6-Amino-2,4-dichloro-3-methylphenol hydrochloride

Cat. No.: B1265956
CAS No.: 39549-31-0
M. Wt: 228.5 g/mol
InChI Key: ZOQYQHLEDJOHOK-UHFFFAOYSA-N
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Scientific Research Applications

6-Amino-2,4-dichloro-3-methylphenol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

6-Amino-2,4-dichloro-3-methylphenol Hydrochloride can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. Protective gloves, eye protection, and face protection should be worn. If it comes into contact with the skin, wash with plenty of soap and water. If eye irritation persists, seek medical advice .

Biochemical Analysis

Biochemical Properties

6-Amino-2,4-dichloro-3-methylphenol hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting fungal growth. It achieves this by binding to the ferric ion in the enzyme ribonucleotide reductase, which is essential for DNA and RNA synthesis . This interaction inhibits the production of proteins necessary for cell division, thereby preventing fungal proliferation. Additionally, this compound has emulsifying properties, which can be beneficial in various biochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the production of proteins essential for cell division, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . This compound’s ability to bind to the ferric ion in ribonucleotide reductase disrupts the synthesis of DNA and RNA, leading to altered cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ferric ion in the enzyme ribonucleotide reductase, inhibiting its activity and preventing the synthesis of DNA and RNA . This inhibition disrupts the production of proteins necessary for cell division, leading to the compound’s antifungal properties. Additionally, the compound’s emulsifying properties may contribute to its interactions with other biomolecules, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained antifungal activity, although the extent of its effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is most effective while minimizing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors essential for its biochemical effects. The compound’s primary mode of action involves binding to the ferric ion in ribonucleotide reductase, inhibiting its activity and disrupting DNA and RNA synthesis . This interaction affects metabolic flux and metabolite levels, leading to altered cellular functions and metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s emulsifying properties may facilitate its distribution within cellular compartments, affecting its localization and accumulation . Additionally, specific transporters may play a role in the compound’s uptake and distribution, further influencing its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules, such as ribonucleotide reductase, and its subsequent biochemical effects .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dichloro-3-methylphenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2,4-dichloro-m-cresol hydrochloride
  • 2,4-Dichloro-3-methylphenol
  • 6-Amino-2,4-dichlorophenol

Uniqueness

6-Amino-2,4-dichloro-3-methylphenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-amino-2,4-dichloro-3-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c1-3-4(8)2-5(10)7(11)6(3)9;/h2,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQYQHLEDJOHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885776
Record name Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1)
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Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39549-31-0
Record name Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1)
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Record name 6-Amino-2,4-dichloro-m-cresol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2,4-dichloro-3-methylphenol hydrochloride
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Record name Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1)
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Record name Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,4-dichloro-m-cresol hydrochloride
Source European Chemicals Agency (ECHA)
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Record name 6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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